molecular formula C23H31N3O4S B2985827 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide CAS No. 897611-44-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Cat. No.: B2985827
CAS No.: 897611-44-8
M. Wt: 445.58
InChI Key: MVKNNRUBMMAATQ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a synthetic compound characterized by a piperazine core substituted with a 2-methoxyphenyl group, a sulfonyl-ethyl linker, and a 4-phenylbutanamide moiety. The sulfonyl group enhances metabolic stability by resisting enzymatic degradation, while the 4-phenylbutanamide tail may influence lipophilicity and blood-brain barrier permeability .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-30-22-12-6-5-11-21(22)25-15-17-26(18-16-25)31(28,29)19-14-24-23(27)13-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-12H,7,10,13-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNNRUBMMAATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Profiles

The compound shares structural similarities with several arylpiperazine derivatives and sulfonamide-containing molecules (Table 1).

Compound Key Structural Features Receptor Target Key Research Findings
N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide 2-Methoxyphenyl-piperazine, sulfonyl-ethyl linker, 4-phenylbutanamide Putative 5-HT1A/5-HT2A Hypothesized CNS activity based on structural analogy; lacks direct in vivo data
18F-FCWAY (from ) Fluorinated cyclohexanecarboxamide, 2-methoxyphenyl-piperazine 5-HT1A (PET imaging) High 5-HT1A affinity but suffers defluorination; miconazole inhibits metabolism
Compound 18 (from ) 4-(Trifluoromethyl)phenyl-piperazine, thiophene-butanoate Undisclosed Enhanced lipophilicity due to trifluoromethyl group; structural rigidity improves stability
p-Fluoro-butyrylfentanyl analogs (from ) Fluorophenyl-piperidine, butanamide Opioid receptors Positional fluorination (ortho/meta/para) drastically alters receptor selectivity

Table 1. Structural and functional comparison with analogues.

Metabolic Stability and Pharmacokinetics

  • 18F-FCWAY : Rapid defluorination in vivo leads to bone uptake of radioactivity, complicating PET imaging. Co-administration with miconazole (a CYP450 inhibitor) reduces defluorination by 95%, enhancing brain uptake .
  • Target Compound : The sulfonyl group likely improves metabolic stability compared to fluorinated analogues, as sulfonamides are less prone to enzymatic cleavage than fluorinated bonds .
  • Compound 18 : The trifluoromethyl group increases metabolic resistance but may reduce solubility, necessitating formulation optimization .

Positional Isomerism and Bioactivity

  • The 2-methoxyphenyl substitution on the piperazine ring (ortho position) in the target compound contrasts with para-methoxyphenyl derivatives (e.g., ’s N-(4-methoxyphenyl)benzenesulfonamide). Ortho-substituted arylpiperazines often exhibit higher 5-HT1A receptor selectivity due to steric effects .
  • In fentanyl analogues (), ortho-fluorophenyl isomers show reduced opioid receptor binding compared to para-fluorinated counterparts, highlighting the critical role of substitution patterns .

Research Implications and Gaps

Future studies should:

Compare its 5-HT1A/5-HT2A binding affinity with 18F-FCWAY.

Assess metabolic stability in liver microsomes, with/without CYP450 inhibitors.

Explore positional isomer effects by synthesizing meta/para-methoxyphenyl analogues.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores its biological activity, including molecular mechanisms, receptor interactions, and relevant case studies.

The compound's molecular formula is C20H24N4O6SC_{20}H_{24}N_{4}O_{6}S with a molecular weight of approximately 448.5 g/mol. Its structure features a piperazine ring, which is significant for its interaction with various receptors in the central nervous system (CNS) .

Property Value
Molecular FormulaC20H24N4O6S
Molecular Weight448.5 g/mol
CAS Number897611-24-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide primarily interacts with alpha1-adrenergic receptors (α1-ARs). This interaction is crucial for modulating various physiological responses, including those related to cardiovascular and neurological functions. The compound has shown potential in treating conditions such as:

  • Cardiac hypertrophy
  • Congestive heart failure
  • Hypertension
  • Depression
  • Asthma

The binding affinity to α1-ARs suggests that it may influence neurotransmitter release and neuronal excitability, making it a candidate for further research in neuropharmacology .

Receptor Interactions

Research indicates that compounds similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide exhibit significant antagonistic effects on 5-HT1A serotonin receptors . This receptor antagonism can lead to increased neuronal firing rates and altered synaptic transmission, which are critical in the treatment of anxiety and depression .

Case Studies

  • Study on Neurotransmitter Dynamics : A study demonstrated that the compound effectively modulated serotonin levels in the dorsal raphe nucleus (DRN), indicating its role as a potential therapeutic agent for mood disorders. The administration of the compound resulted in a significant increase in serotonin neuron firing rates, showcasing its efficacy as a 5-HT1A antagonist .
  • Cardiovascular Implications : Another investigation focused on the cardiovascular effects of α1-receptor antagonists similar to this compound. Results indicated that such compounds could reduce blood pressure and improve cardiac function in hypertensive models, suggesting their utility in managing cardiovascular diseases .

Summary of Findings

The biological activity of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is characterized by its interaction with key receptors involved in neurotransmission and cardiovascular regulation. Its potential applications span various therapeutic areas, particularly within neurology and cardiology.

Q & A

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a sulfonated piperazine intermediate with a phenylbutanamide derivative. For example, analogous compounds use a multi-step procedure:

  • Step 1: Formation of the piperazine-sulfonyl intermediate via sulfonation of 4-(2-methoxyphenyl)piperazine.
  • Step 2: Nucleophilic substitution or amidation to attach the ethyl linker and phenylbutanamide moiety.
    Key optimization parameters include:
  • Solvent selection: Dichloromethane (DCM) or chloroform for intermediates (e.g., recrystallization yields 85% in CHCl₃) .
  • Temperature control: Reactions at 0–5°C minimize side products during sulfonation .
  • Catalysts: Use of coupling agents like HATU or EDCI for amide bond formation.

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

  • ¹H NMR: Characteristic peaks include δ 1.68–1.73 (m, piperazine CH₂), δ 3.08 (br, piperazine N–CH₂), and δ 6.91 (aromatic protons from the 2-methoxyphenyl group) .
  • X-ray crystallography: Resolves bond angles and confirms sulfonyl-ethyl linker geometry (e.g., C–S bond length ~1.76 Å and piperazine chair conformation) .
  • Mass spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₃H₃₀N₃O₄S: 444.19) .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent on the piperazine ring influence dopamine receptor binding compared to other derivatives?

Methodological Answer: The 2-methoxyphenyl group enhances D3 receptor selectivity over D2 receptors. Comparative studies show:

  • Binding affinity (Ki): 2-methoxyphenyl derivatives exhibit Ki = 2.1 nM for D3 vs. Ki = 120 nM for D2 .
  • Substituent effects: Electron-donating groups (e.g., -OCH₃) improve D3 affinity by stabilizing hydrophobic interactions in the receptor’s orthosteric pocket. Chlorinated analogs (e.g., 2,3-dichlorophenyl) show reduced selectivity due to steric clashes .
    Experimental design: Radioligand competition assays using [³H]spiperone and HEK-293 cells expressing human D2/D3 receptors .

Q. What strategies address discrepancies in reported receptor binding affinities across studies?

Methodological Answer: Discrepancies arise from:

  • Assay conditions: Variations in buffer pH (7.4 vs. 7.0) or ionic strength alter ligand-receptor interactions.
  • Enantiomeric purity: Chiral centers in the piperazine ring (e.g., R vs. S configurations) significantly affect binding. Resolution via chiral HPLC or asymmetric synthesis is critical .
  • Receptor source: Recombinant vs. native receptors (e.g., rat striatal membranes vs. transfected cells) yield divergent Ki values. Standardize using WHO-certified cell lines .

Q. What in vivo models are suitable for evaluating pharmacokinetics and CNS penetration?

Methodological Answer:

  • LogP optimization: Aim for logP = 2.5–3.5 to balance blood-brain barrier (BBB) penetration and solubility.
  • Rodent models: Intravenous administration in Sprague-Dawley rats with LC-MS/MS plasma/brain quantification.
  • Key metrics:
    • Brain/plasma ratio: Target >0.3 for CNS activity.
    • Half-life (t½): Structural analogs show t½ = 2–4 hours, influenced by sulfonyl group metabolism .

Contradiction Analysis

  • Variability in D3 binding data: Discrepancies between studies may stem from differences in receptor preparation (membrane-bound vs. solubilized receptors). Use standardized protocols (e.g., GTPγS binding assays) to minimize variability .
  • Enantiomer vs. racemic mixtures: Some studies report racemic data, while others use resolved enantiomers. Always specify stereochemistry in experimental reporting .

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